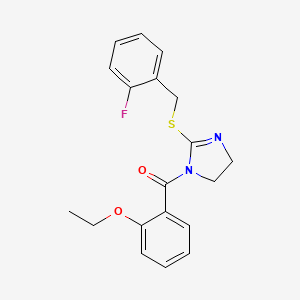

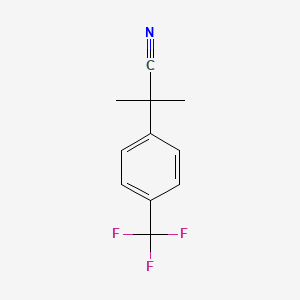

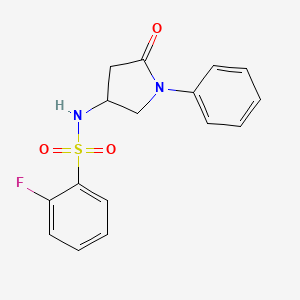

![molecular formula C26H27FN4O3S B2748213 1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1170300-67-0](/img/structure/B2748213.png)

1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Molecular Structure and Analysis

Research into compounds with structural similarities to 1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole, such as piperazine derivatives, emphasizes the significance of crystal structure studies and density functional theory (DFT) calculations. These studies shed light on the reactive sites for electrophilic and nucleophilic nature of the molecules, providing essential information for drug design and synthesis (K. Kumara et al., 2017).

Anticancer and Radiosensitizer Applications

Compounds related to this compound have been studied for their potential as radiosensitizers and anticancer agents. These studies include the synthesis and characterization of potent derivatives against human liver cancer and melanoma cell lines, highlighting the role of sulfonamide and methoxy substitution in enhancing DNA fragmentation and acting as effective derivatives for hepatocellular carcinoma (Krishnakishore Majalakere et al., 2020).

Corrosion Inhibition

The application extends to the field of corrosion inhibition, where derivatives of benzimidazole, including those with piperazine rings, have shown effectiveness in protecting metals against corrosion in acidic environments. This is achieved through the formation of protective layers on the metal surface, demonstrating the compound's utility beyond biological applications (M. Yadav et al., 2016).

Central Nervous System Agents

Derivatives with structural similarities have been evaluated for their affinity to 5-HT1A and 5-HT2 receptors, showcasing their potential as central nervous system agents. This includes the study of compounds as presynaptic and postsynaptic 5-HT1A receptor antagonists, contributing to the understanding of their therapeutic potential in neuropsychiatric disorders (J. Mokrosz et al., 1994).

Mécanisme D'action

Target of Action

Based on its structural similarity to other benzimidazole derivatives, it may interact with various enzymes and receptors in the body .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of a sulfonyl group and a piperazine ring in the structure may enhance its binding affinity to its targets .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if it targets enzymes involved in cell division, it may disrupt the cell cycle and inhibit cell proliferation

Pharmacokinetics

The presence of a sulfonyl group and a piperazine ring may influence its solubility and permeability, affecting its absorption and distribution in the body .

Result of Action

The molecular and cellular effects of this compound depend on its targets and mode of action. If it inhibits cell division, it may lead to cell cycle arrest and apoptosis

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules in the body. For instance, the compound’s stability and activity may be affected by the acidic environment of the stomach or the enzymatic environment of the liver .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-benzyl-2-[[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN4O3S/c1-34-24-12-11-21(27)17-25(24)35(32,33)30-15-13-29(14-16-30)19-26-28-22-9-5-6-10-23(22)31(26)18-20-7-3-2-4-8-20/h2-12,17H,13-16,18-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQKQOVCEVMWTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

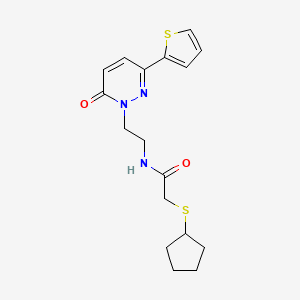

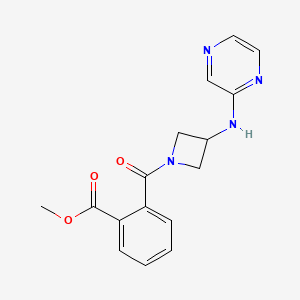

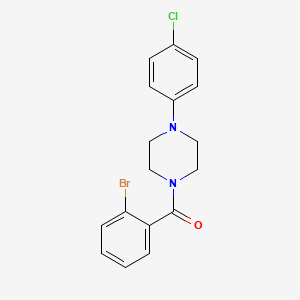

![N-(2-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2748134.png)

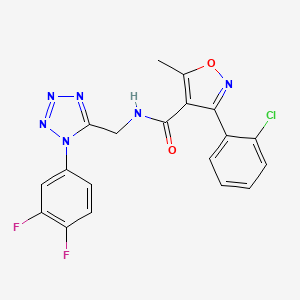

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2748148.png)